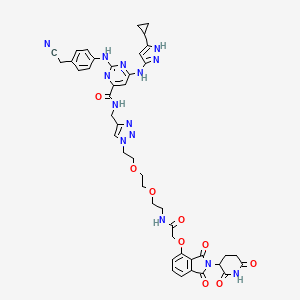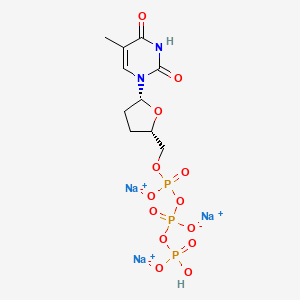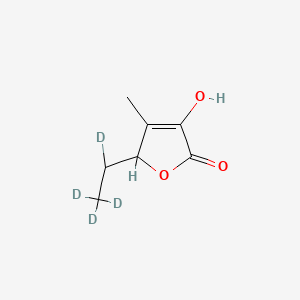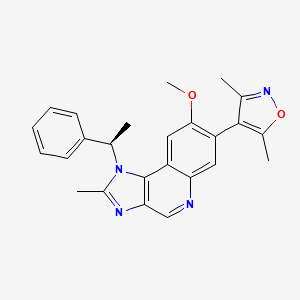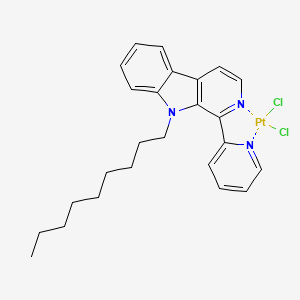
Pde5-IN-11
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pde5-IN-11 is a potent inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of erectile dysfunction and pulmonary arterial hypertension .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pde5-IN-11 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalizationCommon reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring that the process is cost-effective and yields high-purity product. This often requires optimization of reaction conditions, such as temperature, pressure, and reaction time, as well as the use of advanced purification techniques like chromatography and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Pde5-IN-11 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Applications De Recherche Scientifique
Pde5-IN-11 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of phosphodiesterase enzymes and their role in various biochemical pathways.
Biology: Investigated for its effects on cellular signaling pathways involving cGMP.
Medicine: Explored for its potential therapeutic applications in treating erectile dysfunction, pulmonary arterial hypertension, and other cardiovascular diseases.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery
Mécanisme D'action
Pde5-IN-11 exerts its effects by inhibiting the activity of phosphodiesterase type 5 (PDE5), an enzyme that degrades cyclic guanosine monophosphate (cGMP). By blocking PDE5, this compound increases the levels of cGMP, leading to the relaxation of smooth muscle cells and vasodilation. This mechanism is particularly beneficial in conditions like erectile dysfunction and pulmonary arterial hypertension, where increased blood flow is desired .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sildenafil: Another PDE5 inhibitor used primarily for erectile dysfunction.
Tadalafil: Known for its longer duration of action compared to other PDE5 inhibitors.
Vardenafil: Similar to sildenafil but with a slightly different side effect profile
Uniqueness of Pde5-IN-11
This compound stands out due to its high potency and selectivity for PDE5, making it a valuable tool in both research and therapeutic applications. Its unique chemical structure allows for specific interactions with the active site of PDE5, enhancing its inhibitory effects .
Propriétés
Formule moléculaire |
C20H28N6O4 |
|---|---|
Poids moléculaire |
416.5 g/mol |
Nom IUPAC |
2-[bis(2-hydroxyethyl)amino]-6-[(4-methoxyphenyl)methylamino]-9-propan-2-yl-7H-purin-8-one |
InChI |
InChI=1S/C20H28N6O4/c1-13(2)26-18-16(22-20(26)29)17(21-12-14-4-6-15(30-3)7-5-14)23-19(24-18)25(8-10-27)9-11-28/h4-7,13,27-28H,8-12H2,1-3H3,(H,22,29)(H,21,23,24) |
Clé InChI |
PNROCVKVRSRTPH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C2=NC(=NC(=C2NC1=O)NCC3=CC=C(C=C3)OC)N(CCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E,4E)-1-[4-(1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-5-(1,3-benzodioxol-5-yl)penta-2,4-dien-1-one](/img/structure/B12384520.png)
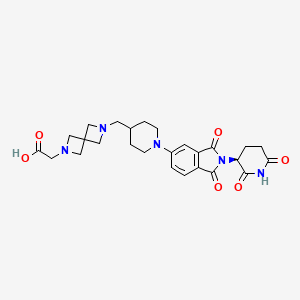


![6-amino-2-(hydrazinecarbonylamino)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonic acid;azane](/img/structure/B12384541.png)
